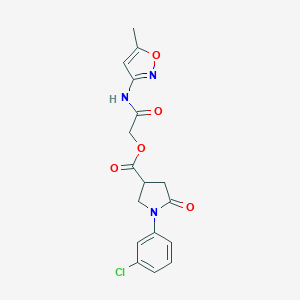
1-(3-Chloro-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as CMI, and it is a derivative of pyrrolidine. CMI has been synthesized using various methods, and it has been found to have promising scientific research applications.
Mécanisme D'action
The mechanism of action of CMI is not fully understood. However, it is believed that CMI inhibits the activity of enzymes involved in various biological processes. CMI has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. This inhibition leads to an increase in the levels of acetylcholine, which has been found to improve cognitive function.
Biochemical and Physiological Effects:
CMI has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of acetylcholinesterase, which has been found to improve cognitive function. CMI has also been found to have antimicrobial properties, which make it a potential candidate for the development of antibacterial agents. It has been found to have anti-inflammatory properties, which make it a potential candidate for the development of anti-inflammatory agents.
Avantages Et Limitations Des Expériences En Laboratoire
CMI has several advantages and limitations when used in lab experiments. One advantage of CMI is that it is readily available and can be synthesized using various methods. CMI is also stable under various conditions, which makes it a suitable candidate for use in lab experiments. However, one limitation of CMI is that its mechanism of action is not fully understood. This makes it difficult to determine its precise effects on biological systems.
Orientations Futures
There are several future directions for the use of CMI in scientific research. One future direction is the development of CMI-based antibacterial agents. Another future direction is the development of CMI-based anti-inflammatory agents. CMI has also been found to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Further research is needed to fully understand the potential applications of CMI in these areas.
Méthodes De Synthèse
The synthesis of CMI can be achieved through various methods. One such method involves the reaction of 1-(3-chlorophenyl) pyrrolidine-3-carboxylic acid with methyl isoxazole-5-carboxylate and triethylamine in the presence of N,N'-dicyclohexylcarbodiimide. Another method involves the reaction of 3-chloro-1-(methylsulfonyl)pyrrolidine with 5-methylisoxazole-3-carboxylic acid and triethylamine in the presence of N,N'-dicyclohexylcarbodiimide. These methods have been found to yield high-quality CMI.
Applications De Recherche Scientifique
CMI has been found to have potential applications in scientific research. It has been used as a starting material for the synthesis of various other compounds. CMI has been found to have antimicrobial properties, and it has been used in the development of antibacterial agents. It has also been used in the development of anti-inflammatory agents. CMI has been found to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Formule moléculaire |
C17H16ClN3O5 |
|---|---|
Poids moléculaire |
377.8 g/mol |
Nom IUPAC |
[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C17H16ClN3O5/c1-10-5-14(20-26-10)19-15(22)9-25-17(24)11-6-16(23)21(8-11)13-4-2-3-12(18)7-13/h2-5,7,11H,6,8-9H2,1H3,(H,19,20,22) |
Clé InChI |
RPDGMFLMKBYMTD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl |
SMILES canonique |
CC1=CC(=NO1)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-Chloro-6-[4-ethyl-3-(1-pyrrolidinylsulfonyl)phenyl]pyridazine](/img/structure/B270820.png)
![6-bromo-N-(4-bromo-2,3-dichlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270825.png)
![6-bromo-N-(4-bromo-2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270830.png)
![6-bromo-N-(2,3-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270832.png)
![6-bromo-N-(3,4-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270833.png)
![6-bromo-N-(3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270834.png)
![6-bromo-N-(2,5-dimethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270835.png)
![6-bromo-N-(5-chloro-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270836.png)
![6-bromo-N-(3-chloro-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270837.png)
![6-bromo-2-oxo-N-phenylhexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270839.png)